Tert-butyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with a tert-butyl ester, a hydroxy group, and a prop-2-enyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe final step usually involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The prop-2-enyl group can be reduced to form a saturated alkyl chain.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the prop-2-enyl group can produce a saturated piperidine derivative .
Scientific Research Applications
Tert-butyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidine ring and prop-2-enyl group can modulate the compound’s reactivity and binding affinity . These interactions can influence various biochemical processes, making the compound useful in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Tert-butyl 3-hydroxypropionate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Tert-butyl α-hydroxyisobutyrate
Uniqueness
Tert-butyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of the piperidine ring, hydroxy group, and prop-2-enyl group allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in various fields of research and application .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-7-10-11(15)8-6-9-14(10)12(16)17-13(2,3)4/h5,10-11,15H,1,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRHBPUNAPRDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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